molecular formula C10H13BrO B8671871 3-(4-Bromophenyl)-2-methylpropan-1-ol

3-(4-Bromophenyl)-2-methylpropan-1-ol

Cat. No.: B8671871
M. Wt: 229.11 g/mol
InChI Key: BFVYFAAYSFKWNB-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-methylpropan-1-ol (CAS: 32454-37-8) is a brominated alkyl alcohol with the molecular formula C₁₀H₁₃BrO and a molecular weight of 229.12 g/mol . Structurally, it features a 4-bromophenyl group attached to a branched propanol backbone (2-methyl substitution). Derivatives such as its hydrochloride salt (CAS: 31252-43-4, C₁₁H₁₁BrN₂O·HCl) have also been studied for enhanced solubility and bioactivity .

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

3-(4-bromophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H13BrO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-5,8,12H,6-7H2,1H3

InChI Key

BFVYFAAYSFKWNB-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)Br)CO

Origin of Product

United States

Comparison with Similar Compounds

Positional and Substitutional Isomers

Compounds with structural similarities to 3-(4-Bromophenyl)-2-methylpropan-1-ol include positional isomers and halogen-substituted analogs:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Features Reference
3-(2-Bromophenyl)propan-1-ol C₉H₁₁BrO Not provided ~213.09 2-bromo substitution; lower lipophilicity
3-(4-Bromo-2-chlorophenyl)propanoic acid C₁₁H₈ClBrO₂ 358789-16-9 254.65 Carboxylic acid derivative; halogen diversity
2-(4-Bromophenyl)-2-methylpropan-1-ol C₁₀H₁₃BrO 32454-37-8 229.12 Branched methyl group; higher steric hindrance

Key Observations :

  • Functional groups: Carboxylic acid derivatives (e.g., 3-(4-Bromo-2-chlorophenyl)propanoic acid) exhibit distinct physicochemical properties, such as increased acidity, which may affect bioavailability .

Pharmacological Activity Comparison

Anti-Inflammatory Activity

This compound derivatives and related compounds have shown promising anti-inflammatory profiles:

Compound Name (Derivative) Biological Activity (% Inhibition) Dose (mg/kg) Severity Index (SI) Reference
1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIa) 59.5% (carrageenan-induced edema) 100 0.75
1-(4-Bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIb) 61.9% (carrageenan-induced edema) 100 0.83
Indomethacin (reference drug) 64.3% 20 2.67

Key Findings :

  • Efficacy : Oxadiazole derivatives (IIIa, IIIb) with 4-bromophenyl groups exhibit anti-inflammatory activity comparable to indomethacin but at higher doses .
  • Toxicity : The lower SI values of IIIa (0.75) and IIIb (0.83) compared to indomethacin (2.67) suggest improved safety profiles, likely due to reduced gastrointestinal toxicity .

Physicochemical and Toxicological Data

Property This compound 3-Bromo-2-(bromomethyl)-1-propanol 2-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride
Molecular Weight (g/mol) 229.12 248.93 280.59
Purity Not reported Supplier-dependent 95%
Toxicity Data Limited Not available in ECHA/eChemPortal SI = 0.75–0.83 (low toxicity)
Reference

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